molecular formula C12H14N6O2 B13997285 N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide CAS No. 77976-42-2

N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide

Cat. No.: B13997285
CAS No.: 77976-42-2
M. Wt: 274.28 g/mol
InChI Key: UAJLHQQQVYPAQA-UHFFFAOYSA-N
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Description

N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide is a chemical compound with a unique structure that includes a triazole ring, an oxamide group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide typically involves multistep reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazole derivatives .

Scientific Research Applications

N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and oxamide-containing molecules. Examples include:

Uniqueness

N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

77976-42-2

Molecular Formula

C12H14N6O2

Molecular Weight

274.28 g/mol

IUPAC Name

N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide

InChI

InChI=1S/C12H14N6O2/c13-10-9(6-15-12(20)11(14)19)16-17-18(10)7-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H2,14,19)(H,15,20)

InChI Key

UAJLHQQQVYPAQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)CNC(=O)C(=O)N)N

Origin of Product

United States

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